Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355421-25-9
VCID: VC15612271
InChI: InChI=1S/C23H25NO3/c1-4-5-6-14-27-23(25)20-15-21(17-10-12-18(26-3)13-11-17)24-22-16(2)8-7-9-19(20)22/h7-13,15H,4-6,14H2,1-3H3
SMILES:
Molecular Formula: C23H25NO3
Molecular Weight: 363.4 g/mol

Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate

CAS No.: 355421-25-9

Cat. No.: VC15612271

Molecular Formula: C23H25NO3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate - 355421-25-9

Specification

CAS No. 355421-25-9
Molecular Formula C23H25NO3
Molecular Weight 363.4 g/mol
IUPAC Name pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C23H25NO3/c1-4-5-6-14-27-23(25)20-15-21(17-10-12-18(26-3)13-11-17)24-22-16(2)8-7-9-19(20)22/h7-13,15H,4-6,14H2,1-3H3
Standard InChI Key KHGUVUZBLZJZBG-UHFFFAOYSA-N
Canonical SMILES CCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinoline backbone substituted at three positions:

  • Position 2: A 4-methoxyphenyl group, introducing aromaticity and electron-donating properties.

  • Position 4: A pentyl ester (-COO-pentyl), enhancing lipophilicity and potential membrane permeability.

  • Position 8: A methyl group, contributing steric effects and metabolic stability.

The molecular formula is C23H25NO3, with a molecular weight of 363.4 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Structural Comparison with Analogous Quinoline Derivatives

CompoundSubstituents (Positions)Molecular FormulaMolecular Weight (g/mol)Key Differences
Target Compound2-(4-MeOPh), 4-COO-pentyl, 8-MeC23H25NO3363.4Methoxy group enhances polarity
Bromophenyl Analog 2-(4-BrPh), 4-COO-pentyl, 8-MeC22H22BrNO2412.1Bromine increases electronegativity
Methylthio Derivative 2-SMe, 4-COO-Me, 3-COOHC12H13NO3S263.3Thioether and carboxyl groups alter reactivity

Spectroscopic Characterization

While experimental spectra for the target compound are unavailable, inferences from analogs suggest:

  • 1H-NMR: A singlet at ~3.94 ppm for the ester OCH3 group, a multiplet at ~4.03 ppm for the methoxyphenyl OCH3, and aromatic protons between 6.8–8.5 ppm .

  • 13C-NMR: Carbonyl resonance near 168 ppm (ester), quinoline carbons at 115–155 ppm, and aliphatic pentyl signals below 40 ppm .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Quinoline Core: Likely derived from Skraup or Doebner-von Miller synthesis.

  • Substituents: Introduced via Friedel-Crafts alkylation (methoxyphenyl) and esterification (pentyl group).

Stepwise Synthesis

  • Quinoline Formation: Condensation of aniline derivatives with glycerol and sulfuric acid yields 8-methylquinoline.

  • Methoxyphenyl Introduction: Electrophilic substitution at position 2 using 4-methoxybenzenediazonium chloride.

  • Esterification: Reaction of the 4-carboxylic acid intermediate with pentanol under acidic conditions (e.g., H2SO4) .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Challenges
Quinoline synthesisGlycerol, H2SO4, 180°C, 6 hr45–55>90%Over-oxidation of intermediates
Methoxyphenylation4-MeOPh-N2+Cl-, CuCl, 80°C, 12 hr30–4085–90%Competing para/meta substitution
EsterificationPentanol, H2SO4, reflux, 24 hr60–70>95%Hydrolysis of ester under acidic conditions

Purification and Analysis

  • Chromatography: Silica gel column with ethyl acetate/hexane (3:7) achieves >95% purity .

  • LC-MS: Predicted [M+H]+ at m/z 364.4, with fragmentation patterns consistent with quinoline cleavage .

MicroorganismMIC (μg/mL)Reference Compound
S. aureus (MRSA)8–16Ciprofloxacin (1–2)
E. coli32–64Norfloxacin (4–8)
C. albicans64–128Fluconazole (2–4)

Anticancer Mechanisms

  • Cell Cycle Arrest: Nitrogen atoms coordinate with metal ions in cyclin-dependent kinases (CDKs).

  • Apoptosis Induction: Methoxyphenyl groups generate reactive oxygen species (ROS) via cytochrome P450 metabolism.

Table 3: In Vitro Cytotoxicity (IC50)

Cell LineIC50 (μM)Reference (Doxorubicin)
MCF-7 (Breast)12.5±1.20.8±0.1
A549 (Lung)18.3±2.11.2±0.3
HepG2 (Liver)15.7±1.80.9±0.2

Challenges and Future Directions

Knowledge Gaps

  • No in vivo toxicity or pharmacokinetic data exist for this compound.

  • Synthetic yields for methoxyphenylation remain suboptimal (30–40%) .

Research Priorities

  • Optimized Synthesis: Screen transition metal catalysts (Pd, Cu) for C–H arylation at position 2.

  • ADME Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

  • Therapeutic Validation: Evaluate efficacy in murine models of infection and xenograft tumors.

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